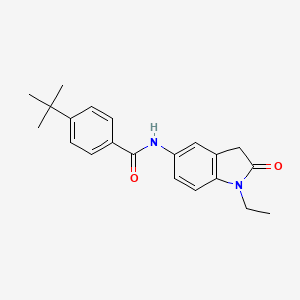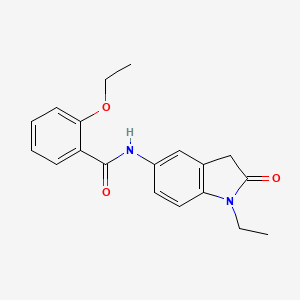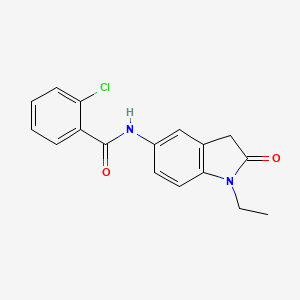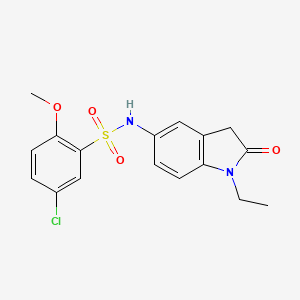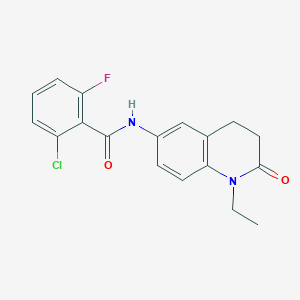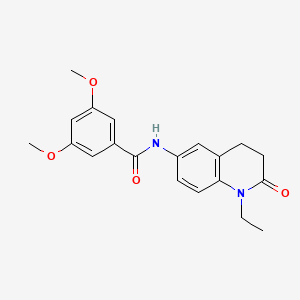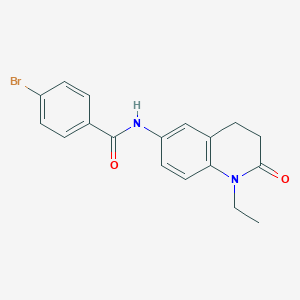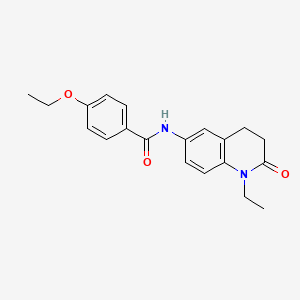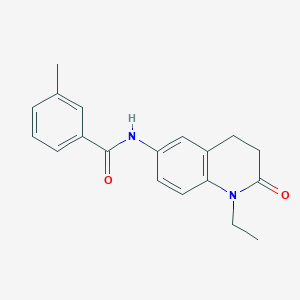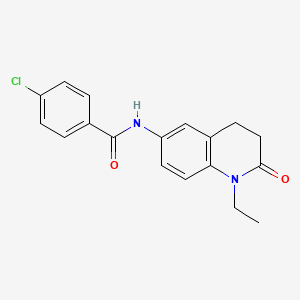
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as CTEQ, is an organic molecule composed of a benzamide moiety and a quinoline moiety. CTEQ is a novel compound that has been studied extensively in recent years due to its potential applications in various scientific fields. CTEQ has been found to possess a wide range of biochemical and physiological effects, and its synthesis method is relatively simple.
科学的研究の応用
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used in chemical and biological research, including drug discovery, drug design, and chemical synthesis. This compound has also been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways. Furthermore, it has been used in the development of fluorescent probes, as well as in the study of the interaction between proteins and small molecules.
作用機序
The mechanism of action of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is still not fully understood. However, it is believed to interact with proteins and small molecules in a variety of ways. It is thought to bind to proteins and inhibit their activity, as well as to interact with small molecules and alter their chemical properties. Furthermore, it is thought to interact with signal transduction pathways and modulate their activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP). It has also been shown to modulate the activity of several signal transduction pathways, including the MAPK and NF-κB pathways. Furthermore, this compound has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
実験室実験の利点と制限
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for laboratory experiments. Firstly, its synthesis method is relatively simple and produces high yields. Secondly, it is highly potent, with an IC50 of 0.2-2.0 μM. Thirdly, it is relatively stable and can be stored at room temperature. Finally, it is water-soluble and can be easily dissolved in aqueous solutions.
The main limitation of this compound is that it is not commercially available, meaning that it must be synthesized in the laboratory. Furthermore, it is relatively expensive to synthesize, making it unsuitable for large-scale experiments.
将来の方向性
The potential applications of 4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are vast and far-reaching. In the future, it could be used to develop novel drugs, fluorescent probes, and chemical synthesis methods. It could also be used to study the interaction between proteins and small molecules, as well as to modulate the activity of signal transduction pathways. Furthermore, it could be used to develop new methods for enzyme inhibition and protein-protein interactions. Finally, it could be used to investigate its anti-inflammatory, antioxidant, and anti-cancer properties.
合成法
4-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized from the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and 4-chlorobenzoyl chloride. The reaction is carried out in the presence of anhydrous pyridine as a catalyst at room temperature. After the reaction, the product is purified by column chromatography and recrystallized from ethanol. The yield of the reaction is typically greater than 90%.
特性
IUPAC Name |
4-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-2-21-16-9-8-15(11-13(16)5-10-17(21)22)20-18(23)12-3-6-14(19)7-4-12/h3-4,6-9,11H,2,5,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPASRLDGJBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


